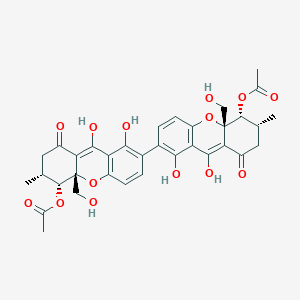

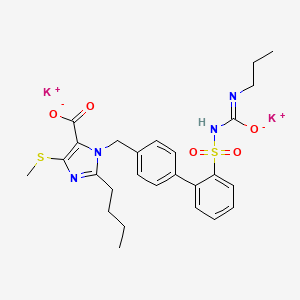

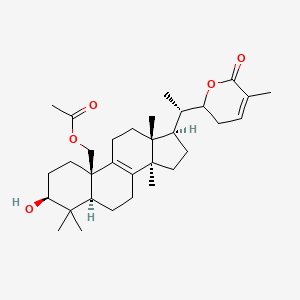

![molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonan CAS No. 57672-23-8](/img/structure/B1248370.png)

1,5-Diazabicyclo[4.3.0]nonan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,5-Diazabicyclo[4.3.0]nonane derivatives has been explored through various methods. For instance, 1,2-diazabicyclo[3,3,1]nonane and 1,9-diazabicyclo[4,3,0]nonane were synthesized from piperidineacetic acid via their nitroso-derivatives, leading to compounds like 3-oxo-1,2 diazabicyclo[3,3,1]nonane and 8-oxo-1,9-diazabicyclo[4,3,0]nonane (Mikhlina et al., 1969).

Molecular Structure Analysis

The molecular structure of 1,5-Diazabicyclo[4.3.0]nonane and related compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, the structure of 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and its N-BH3 adducts were determined, showcasing the compound's ability to form mono- or di-adducts (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

1,5-Diazabicyclo[4.3.0]nonane undergoes various chemical reactions, reflecting its reactivity and potential for further chemical modifications. For instance, 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives were synthesized, showcasing the compound's versatility in undergoing nitration reactions (Kuznetsov et al., 1990).

Wissenschaftliche Forschungsanwendungen

Katalysator für die organische Synthese

DBN ist als starke Base weithin anerkannt und wird in der organischen Synthese häufig als Katalysator eingesetzt. Es erleichtert verschiedene Reaktionen, darunter Michael-Additionen und Aldol-Kondensationen . Seine Fähigkeit als nukleophiler Organokatalysator macht es besonders nützlich für die regioselektive C-Acylierung von Pyrrolen und Indolen durch Friedel-Crafts-Acylierungsreaktionen .

Synthese von β-Carbolinen

Forscher verwenden DBN als Reagenz für die Synthese von β-Carbolinen aus Tetrahydro-β-Carbolinen über einen dehydrogenativen/decarboxylierenden Aromatisierungsprozess . Diese Anwendung ist bedeutsam für die Entwicklung von Pharmazeutika und komplexen organischen Molekülen.

Supertetraedrische Chalkogenidcluster

Im Bereich der Materialwissenschaften wird DBN bei der Herstellung von supertetraedrischen Chalkogenidclustern verwendet. Diese Cluster sind wichtig für ihre potenzielle Verwendung in Halbleitern, Photovoltaik und nichtlinearer Optik .

Polymer-Chalkogenid-Verbundwerkstoffe

DBN spielt eine Rolle bei der Synthese von Einkristallen von Polymer-Chalkogenid-Verbundwerkstoffen. Diese Verbundwerkstoffe finden Anwendungen in der Optoelektronik und Photokatalyse, wobei die Kontrolle des Kristallwachstums entscheidend ist .

Gaskapfensysteme

Die Verbindung ist Teil eines ternären flüssig-flüssigen Phasenwechselsystems, das Hexadecan und Hexanol umfasst, um Schwefelwasserstoffgas zu erfassen. Diese Anwendung ist wichtig für die Umweltverwaltung und industrielle Prozesse, bei denen eine Gaskapselung erforderlich ist .

Härtungsmittel für Harze und Polyurethankatalysator

Schließlich wird DBN als Härtungsmittel für Harze und als Katalysator bei der Herstellung von Polyurethanen eingesetzt. Seine Rolle in diesen Prozessen ist entscheidend für die Herstellung von Kunststoffen und Beschichtungen, wo es dazu beiträgt, die Materialeigenschaften zu verbessern .

Wirkmechanismus

Target of Action

DBN is an amidine base . Its primary targets are organic compounds that require a strong base for their reactions .

Mode of Action

DBN interacts with its targets by acting as a catalyst in organic synthesis . It facilitates various reactions such as Michael additions, aldol condensations, eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .

Biochemical Pathways

DBN is involved in several biochemical pathways. For instance, it can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .

Pharmacokinetics

It is a liquid at room temperature, with a boiling point of 95-98 °C/7.5 mmHg and a density of 1.005 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of DBN’s action depend on the specific reaction it is catalyzing. For example, in the synthesis of β-carbolines, DBN facilitates the transformation of tetrahydro-β-carbolines into β-carbolines . In the Friedel−Crafts acylation reaction, DBN helps in the regioselective C-acylation of pyrroles and indoles .

Safety and Hazards

DBN is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,5-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions, primarily due to its strong basicity. It is commonly used as a catalyst in dehydrohalogenation reactions, base-catalyzed rearrangements, and aldol condensations . The compound interacts with various enzymes and proteins, facilitating reactions that involve the removal of hydrogen halides or the rearrangement of molecular structures. For instance, it is used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .

Cellular Effects

1,5-Diazabicyclo[4.3.0]nonane influences cellular processes by acting as a strong base in various biochemical reactions. It affects cell function by facilitating reactions that alter cellular metabolism and gene expression. The compound’s role in dehydrohalogenation and rearrangement reactions can impact cell signaling pathways and metabolic processes, leading to changes in cellular activity .

Molecular Mechanism

At the molecular level, 1,5-Diazabicyclo[4.3.0]nonane exerts its effects through its strong basicity. It acts as a nucleophilic catalyst, facilitating the removal of hydrogen halides and promoting rearrangement reactions. The compound’s ability to stabilize transition states and intermediates in these reactions is crucial for its catalytic activity . Additionally, it can interact with enzymes and proteins, leading to enzyme inhibition or activation, which in turn affects gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diazabicyclo[4.3.0]nonane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic activity for significant durations, although some degradation may occur .

Dosage Effects in Animal Models

The effects of 1,5-Diazabicyclo[4.3.0]nonane vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

1,5-Diazabicyclo[4.3.0]nonane is involved in various metabolic pathways, particularly those related to dehydrohalogenation and rearrangement reactions. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,5-Diazabicyclo[4.3.0]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its catalytic activity and its ability to influence biochemical reactions .

Subcellular Localization

1,5-Diazabicyclo[4.3.0]nonane is localized in various subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its role in facilitating biochemical reactions and influencing cellular processes .

Eigenschaften

IUPAC Name |

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJZNUBLMAEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2NCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454890 | |

| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57672-23-8 | |

| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,5-Diazabicyclo[4.3.0]nonane in organic synthesis?

A1: 1,5-Diazabicyclo[4.3.0]nonane serves as a valuable building block in the synthesis of various complex molecules. One notable application is its incorporation into herbicide safeners, specifically those designed to protect corn crops from the harmful effects of imidazolinone herbicides like imazethapyr []. The compound's structure allows for the attachment of different functional groups, making it a versatile intermediate in organic synthesis [].

Q2: Can you describe a synthetic route for 1,5-Diazabicyclo[4.3.0]nonane and its derivatives?

A2: Researchers have successfully synthesized 1,5-Diazabicyclo[4.3.0]nonane derivatives through a one-pot synthesis approach. This method involves a ring closure and acylation reaction using readily available starting materials like levulinic acid, 1,3-propanediamine, and dichloroacetyl chloride []. The reaction conditions, including solvent, temperature, and molar ratio of reactants, significantly influence the yield []. Modifications to this approach, such as using different diamines and acyl chlorides, can lead to a variety of substituted 1,5-Diazabicyclo[4.3.0]nonane derivatives [].

Q3: How is the structure of 1,5-Diazabicyclo[4.3.0]nonane derivatives confirmed?

A3: The structure of these compounds is rigorously characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), Mass Spectrometry (MS), and elemental analysis [, ]. These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.

Q4: What are the potential applications of 1,5-Diazabicyclo[4.3.0]nonane derivatives in agriculture?

A4: Research indicates that certain derivatives, such as N-Dichloroacetyl-3,6-dimethyl-3-ethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane, exhibit promising herbicide safener activity []. These safeners can protect crops like maize from the damaging effects of herbicides like chlorsulfuron, enhancing crop yield and reducing herbicide application [, ].

Q5: Is 1,5-Diazabicyclo[4.3.0]nonane found naturally?

A5: Interestingly, 1,5-Diazabicyclo[4.3.0]nonane is also a product of spermine oxidation []. Spermine is a naturally occurring polyamine involved in various cellular processes. This finding suggests potential biological relevance for 1,5-Diazabicyclo[4.3.0]nonane and warrants further investigation.

Q6: Are there alternative synthetic routes to 1,5-Diazabicyclo[4.3.0]nonane and its derivatives?

A6: While the one-pot synthesis is efficient, exploring alternative routes is crucial for improving yield, selectivity, and cost-effectiveness. Research on selective C-N bond cleavage of spermine coordinated to cobalt(III) complexes offers a novel approach []. This method could potentially lead to more sustainable and environmentally friendly synthesis of 1,5-Diazabicyclo[4.3.0]nonane.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

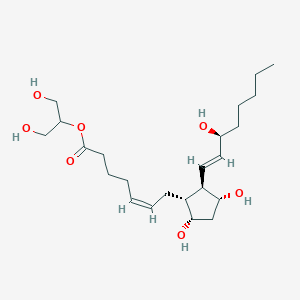

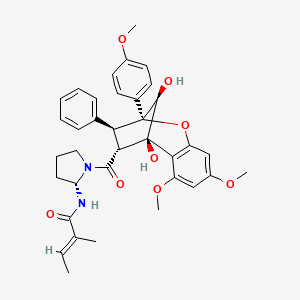

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)

![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)

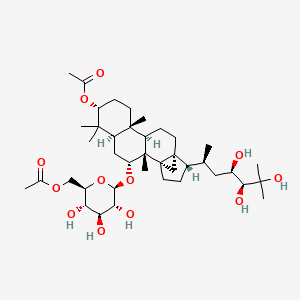

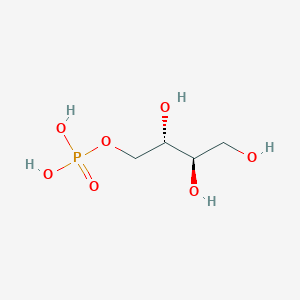

![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)

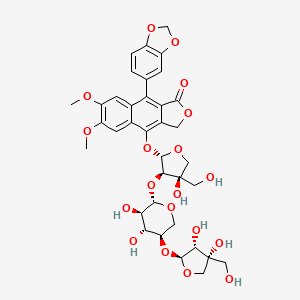

![3-Cyclopentene-1,2-dimethanol,5-(6-amino-9H-purin-9-yl)-, [1S-(1a,2b,5b)]-(9CI)](/img/structure/B1248298.png)

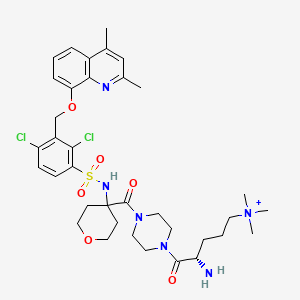

![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)